molecular formula C17H15BrFN3O2 B2711126 1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-46-0

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2711126
CAS No.: 894029-46-0
M. Wt: 392.228
InChI Key: YETLYBVKTMZXNZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPU and is a urea derivative that has been synthesized using various methods.

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research has focused on the synthesis and characterization of compounds structurally related to 1-(3-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, demonstrating the compound's relevance in chemical synthesis and structural analysis. For example, studies on the synthesis of pyrrolo[1,2-a]quinolines and ullazines highlight the utility of related bromophenyl-pyrrole compounds in generating complex heterocyclic structures under light-mediated conditions, showcasing the compound's role in facilitating innovative synthetic pathways (Das et al., 2016). Another study on the synthesis of RDEA3170, a uric acid transporter inhibitor, involves key steps that could be analogous to those used in synthesizing compounds like this compound, underlining its importance in the development of therapeutic agents (Zhang Xian-shen, 2015).

Biological Activities and Potential Therapeutic Applications Compounds with similar structural features have been evaluated for their biological activities and potential as therapeutic agents. For instance, selective orexin-1 receptor antagonists, structurally related to the compound , have been studied for their ability to attenuate stress-induced hyperarousal without hypnotic effects, suggesting potential applications in treating disorders associated with stress or hyperarousal states (Bonaventure et al., 2015). This indicates a broader research interest in exploring the therapeutic potentials of structurally complex urea derivatives.

Material Science and Nanotechnology Investigations into the luminescence properties of carbon dots derived from citric acid and urea provide molecular insights that could be relevant to understanding the photophysical behavior of similar compounds. The identification of molecular fluorophores responsible for specific luminescence properties in such studies underscores the potential of urea derivatives in material science and nanotechnology applications, including the development of novel luminescent materials (Kasprzyk et al., 2018).

Molecular and Crystal Structure Analysis Crystallographic studies, such as those on metobromuron, a phenylurea herbicide, offer insights into the structural characteristics of bromophenyl-urea derivatives. Understanding the molecular and crystal structures of such compounds through X-ray diffraction analysis aids in elucidating their chemical behavior and interactions, which is crucial for designing compounds with desired properties and activities (Kang et al., 2015).

Properties

IUPAC Name

1-(3-bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETLYBVKTMZXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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